molecular formula C20H15F2NO2S B2666158 2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide CAS No. 477710-62-6

2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide

Cat. No.: B2666158
CAS No.: 477710-62-6
M. Wt: 371.4
InChI Key: UGTOQQQLWDSWNN-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide is an organic compound with a complex structure that includes fluorine, sulfur, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods would be optimized to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: The major product would be the corresponding sulfone.

    Reduction: The major product would be the corresponding sulfide.

    Substitution: The products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
  • 2,4-difluoro-N-{4-[(4-fluorophenyl)sulfanyl]methyl}phenyl}benzenecarboxamide

Uniqueness

The presence of the phenylsulfinyl group in 2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide distinguishes it from similar compounds. This functional group can undergo unique chemical transformations, providing opportunities for the development of novel derivatives with potentially enhanced properties.

Properties

IUPAC Name

N-[4-(benzenesulfinylmethyl)phenyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO2S/c21-15-8-11-18(19(22)12-15)20(24)23-16-9-6-14(7-10-16)13-26(25)17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTOQQQLWDSWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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